4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride
Description
4-(5-Phenyl-1H-imidazol-2-yl)piperidine hydrochloride is a piperidine derivative substituted at the 4-position with a 5-phenyl-1H-imidazol-2-yl group, forming a hydrochloride salt. The compound’s structure combines a six-membered piperidine ring with a five-membered imidazole ring bearing a phenyl substituent.
Properties
CAS No. |
1082950-16-0 |
|---|---|
Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
4-(5-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2,(H,16,17);1H |
InChI Key |
UEKMRIMFRALCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 5-phenyl-1H-imidazole-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. It can be used to develop new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The phenyl group enhances the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
The compound’s key differentiator is the 5-phenyl-imidazole moiety attached to piperidine. Below is a comparative analysis with similar piperidine-based derivatives:
Table 1: Structural Comparison
Key Observations :
- Paroxetine HCl : Features a benzodioxol-oxy group and 4-fluorophenyl substitution, contributing to its selectivity for serotonin reuptake inhibition. The absence of an imidazole ring distinguishes it from the target compound .
- 4-(3,4-Dichlorobenzyl)piperidine HCl : Contains a lipophilic dichlorobenzyl group, which may enhance blood-brain barrier penetration compared to the target’s polar imidazole ring .
- Sulfanyl-linked imidazole derivative : The sulfur atom in the linker may alter electronic properties and metabolic stability compared to the direct C–N bond in the target compound.
Physicochemical Properties
- Lipophilicity : The 5-phenyl-imidazole group in the target compound likely increases lipophilicity compared to paroxetine’s polar benzodioxol group but less than the dichlorobenzyl derivative.
Pharmacological Implications
- Imidazole vs.
- Receptor Binding : The phenyl group at the 5-position of imidazole may engage in π-π stacking with aromatic residues in enzymes or receptors, a feature absent in sulfanyl-linked analogs .
Biological Activity
4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is a compound of increasing interest in pharmacological research due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its effects and mechanisms.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-phenyl-1H-imidazole moiety. The presence of the imidazole ring suggests potential interactions with various biological targets, including receptors and enzymes. The hydrochloride salt form enhances solubility and stability, which is crucial for its biological activity.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit significant pharmacological properties. Its structural similarity to known pharmacophores suggests it could act as an antagonist or agonist at specific receptors. Notably, the imidazole component is often linked to antimicrobial and anti-inflammatory effects, which warrants further exploration .
Receptor Interactions
Research has shown that derivatives of imidazole-containing compounds can selectively interact with opioid receptors. For instance, studies on similar compounds have demonstrated their potential as selective delta-opioid agonists, exhibiting anxiolytic and antidepressant-like effects in animal models . This suggests that this compound may have similar receptor activity.
Study on Opioid Receptor Activity
In a study assessing the activity of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, researchers found that certain compounds displayed high affinity for delta-opioid receptors. These compounds were evaluated using the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test, revealing significant anxiolytic and antidepressant effects . This highlights the potential therapeutic applications of related compounds.
While specific mechanisms for this compound remain under investigation, the imidazole ring is known to participate in various biochemical interactions. The compound may influence neurotransmitter systems or modulate enzyme activity critical for disease pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| CAS Number | Not specified |
| Solubility | Enhanced by hydrochloride form |
| Potential Biological Activities | Antimicrobial, anti-inflammatory, opioid receptor modulation |
Future Research Directions
Further studies are necessary to elucidate the specific biological pathways influenced by this compound. Techniques such as molecular docking simulations and receptor binding assays are recommended to explore its interactions with target biomolecules.
Q & A
Q. What are the optimal synthetic routes for 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Imidazole ring formation : Cyclization of amidines or condensation of aldehydes with amines under acidic conditions.
- Piperidine coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the piperidine moiety.
- Hydrochloride salt formation : Treatment with HCl in ethanol or aqueous media.
Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is monitored via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm imidazole C-H signals (δ 7.5–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).
- FT-IR : Identify N-H stretches (~3200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 298.2) .
Q. What solvent systems are recommended for solubility testing and formulation in biological assays?
- Methodological Answer :
- Polar solvents : DMSO (for stock solutions) diluted with PBS (pH 7.4) to ≤0.1% DMSO for cell-based assays.
- Aqueous solubility : Adjust pH using HCl/NaOH to enhance solubility in physiological buffers.
- Stability : Conduct LC-MS stability tests under assay conditions (e.g., 37°C, 24 hours) to detect degradation .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cellular efficacy) be resolved?
- Methodological Answer :
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities.
- Functional assays : Compare cAMP/GTPγS assays for GPCR activity or kinase inhibition profiling.
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cellular data .
Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising potency?
- Methodological Answer :
- Bioisosteric replacement : Substitute the phenyl group with pyridyl or thiophene to modulate CYP450 metabolism.
- Prodrug approaches : Esterify the piperidine nitrogen to enhance membrane permeability.
- Metabolic soft spots : Use liver microsome assays with LC-MS metabolite identification to guide structural modifications .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodological Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalyst recovery : Immobilize palladium catalysts on magnetic nanoparticles for reuse.
- Waste reduction : Employ flow chemistry to minimize solvent volume and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
